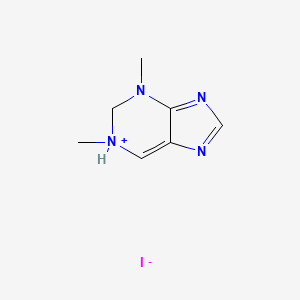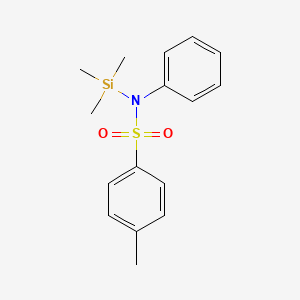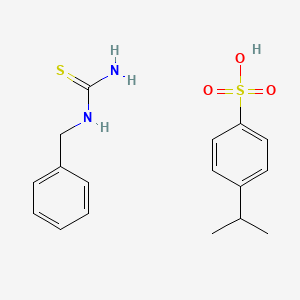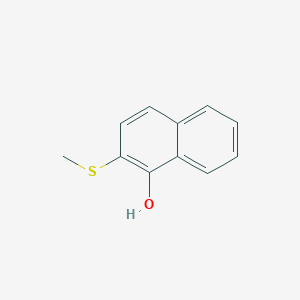![molecular formula C13H36Sn4 B14376046 [(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) CAS No. 89748-40-3](/img/structure/B14376046.png)
[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) is an organotin compound characterized by its unique structure, which includes multiple tin atoms. Organotin compounds are known for their applications in organic synthesis and materials science due to their reactivity and ability to form stable complexes .
Vorbereitungsmethoden
The synthesis of [(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) typically involves the reaction of trimethyltin chloride with a suitable methylene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compounds. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity .
Analyse Chemischer Reaktionen
[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides, which are useful in various industrial applications.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Wissenschaftliche Forschungsanwendungen
[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds have been studied for their potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing into the use of organotin compounds in drug development, particularly for their potential anticancer properties.
Industry: It is used in the production of polymers and as a stabilizer in PVC manufacturing.
Wirkmechanismus
The mechanism of action of [(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) involves its ability to form stable complexes with various substrates. The tin atoms in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis in organic synthesis or interaction with biological molecules in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) can be compared with other organotin compounds such as:
Trimethyltin chloride: A simpler organotin compound used in similar applications but with different reactivity.
Tributyltin oxide: Known for its use as a biocide and in antifouling paints, but with significant environmental concerns.
Tetramethyltin: Used in the semiconductor industry for the deposition of tin-containing films. The uniqueness of [(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) lies in its multiple tin centers, which provide enhanced reactivity and versatility in various applications
Eigenschaften
CAS-Nummer |
89748-40-3 |
|---|---|
Molekularformel |
C13H36Sn4 |
Molekulargewicht |
667.3 g/mol |
IUPAC-Name |
trimethyl-[[methyl-bis(trimethylstannylmethyl)stannyl]methyl]stannane |
InChI |
InChI=1S/10CH3.3CH2.4Sn/h10*1H3;3*1H2;;;; |
InChI-Schlüssel |
DMZPXPXDBDBWCR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C[Sn](C)(C[Sn](C)(C)C)C[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile](/img/structure/B14375968.png)
![5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14375973.png)


![4-Chloro-5-({[(4-methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14375992.png)
![N-{2-[4-(Morpholine-4-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14375995.png)

![Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]-](/img/structure/B14376003.png)
![4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14376013.png)

methanone](/img/structure/B14376026.png)

![1-Fluorobicyclo[3.2.2]non-6-ene](/img/structure/B14376054.png)

